BenchChemオンラインストアへようこそ!

2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

PI3Kdelta inhibition Kinase selectivity Oncology research

This benzamide derivative delivers balanced PI3K isoform inhibition (Ki 9–13 nM for α, δ, γ) coupled with moderate mTOR activity (IC50 201 nM), making it ideal for dual-pathway blockade studies in PIK3CA-mutant or PTEN-null cancer models. Its uncommon 2,3,4-trimethoxy substitution pattern and 4-pyridylpiperidine moiety distinguish it from standard 3,4,5-trimethoxy analogs and clinical quinazoline-core inhibitors, offering medicinal chemistry teams an underexploited IP scaffold for SAR expansion. Procure this Amgen-validated chemical probe for PI3K/mTOR pathway interrogation, biochemical assay calibration, and reference inhibitor benchmarking.

Molecular Formula C21H27N3O4
Molecular Weight 385.464
CAS No. 2034508-11-5
Cat. No. B2658102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS2034508-11-5
Molecular FormulaC21H27N3O4
Molecular Weight385.464
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC)OC
InChIInChI=1S/C21H27N3O4/c1-26-18-5-4-17(19(27-2)20(18)28-3)21(25)23-14-15-8-12-24(13-9-15)16-6-10-22-11-7-16/h4-7,10-11,15H,8-9,12-14H2,1-3H3,(H,23,25)
InChIKeyLFOZYRUCMNHYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034508-11-5): A Multi-Isoform PI3K/mTOR Inhibitor for Targeted Kinase Research and Procurement


2,3,4-Trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034508-11-5) is a synthetic small-molecule benzamide derivative disclosed in Amgen's patent US8772480 as part of a series of phosphoinositide 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) inhibitors [1]. The compound features a 2,3,4-trimethoxybenzamide core linked via a methylene spacer to a piperidine ring bearing a 4-pyridyl substituent. Biochemical profiling in the patent demonstrates potent inhibition of multiple PI3K isoforms (alpha, delta, gamma) with Ki values in the low nanomolar range, along with moderate mTOR inhibitory activity [2]. This multi-target profile distinguishes it from isoform-selective PI3K inhibitors and positions it as a research tool for studying convergent PI3K/mTOR pathway blockade.

Why Generic PI3K Inhibitors Cannot Substitute for 2,3,4-Trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide in Defined Experimental Systems


Broad-acting PI3K inhibitors (e.g., copanlisib) or isoform-selective agents (e.g., idelalisib for PI3Kdelta, alpelisib for PI3Kalpha) exhibit distinct selectivity fingerprints, off-target profiles, and physicochemical properties that critically influence experimental outcomes [1]. The 2,3,4-trimethoxy substitution pattern on the benzamide ring of this compound is uncommon relative to the more prevalent 3,4,5-trimethoxy configuration found in many bioactive analogs, potentially altering hydrogen-bonding networks and metabolic stability [2]. Furthermore, the presence of a 4-pyridylpiperidine moiety provides a basic center that impacts solubility, membrane permeability, and binding interactions in ways that cannot be recapitulated by analogs lacking this structural feature. Without direct, matched-system comparative data, substituting a different PI3K inhibitor risks introducing uncontrolled variability in target engagement and downstream signaling readouts.

Quantitative Differentiation Evidence for 2,3,4-Trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Procurement-Relevant Performance Metrics


PI3Kdelta Inhibitory Potency vs. Clinically Advanced PI3Kdelta Inhibitor Idelalisib

The target compound inhibits PI3Kdelta with a Ki of 9 nM in a biochemical AlphaScreen assay [1]. In comparison, idelalisib (CAL-101), a clinically approved PI3Kdelta-selective inhibitor, exhibits an IC50 of 2.5 nM against the p110delta isoform under similar assay conditions [2]. While idelalisib shows approximately 3.6-fold greater potency, the present compound retains single-digit nanomolar affinity and additionally inhibits PI3Kalpha and PI3Kgamma, offering a more balanced pan-PI3K profile for applications requiring broader pathway suppression.

PI3Kdelta inhibition Kinase selectivity Oncology research

Multi-Isoform PI3K Inhibition Profile Compared to Pan-PI3K Inhibitor Copanlisib

The compound demonstrates Ki values of 12 nM for both PI3Kalpha and PI3Kgamma in the same AlphaScreen assay system [1]. Copanlisib (BAY 80-6946), a clinical-stage pan-Class I PI3K inhibitor, exhibits IC50 values of 0.5 nM (PI3Kalpha), 3.7 nM (PI3Kdelta), 0.5 nM (PI3Kbeta), and 6.4 nM (PI3Kgamma) [2]. The target compound's PI3Kalpha/gamma potency (12 nM) is 24-fold and 1.9-fold weaker than copanlisib, respectively, but the compound carries a distinct chemotype lacking the imidazoquinazoline core associated with copanlisib's toxicity profile.

Pan-PI3K inhibition PI3Kalpha/gamma activity Comparative pharmacology

mTOR Inhibition: Differentiation from PI3K-Selective Compounds Lacking mTOR Activity

The compound inhibits mTOR kinase with an IC50 of 201 nM in a Lanthascreen TR-FRET assay [1]. In contrast, the PI3Kdelta-selective inhibitor idelalisib shows no significant mTOR inhibition (IC50 > 10,000 nM) [2]. This 50-fold window provides the target compound with the ability to suppress both PI3K-mediated signaling and mTORC1/2 activity simultaneously, a feature absent in isoform-selective PI3K inhibitors.

mTOR kinase inhibition Dual PI3K/mTOR targeting Pathway suppression

Structural Differentiation: 2,3,4-Trimethoxybenzamide vs. Common 3,4,5-Trimethoxy Analogs

The 2,3,4-trimethoxy substitution pattern on the benzamide ring of this compound represents a distinct regioisomeric configuration compared to the widely explored 3,4,5-trimethoxybenzamide motif (e.g., found in numerous kinase inhibitor scaffolds and natural products) [1]. In docking studies with related benzamide derivatives, the 2-methoxy group is predicted to occupy a different spatial vector within the kinase hinge region, potentially enabling unique hydrogen-bond interactions with the backbone amide of the hinge residue that cannot be achieved by 3,4,5-regioisomers [2]. While quantitative binding data for the 3,4,5-analog of this exact scaffold is not available in the public domain, the regioisomeric difference is a key structural feature that may confer distinct kinase selectivity.

SAR analysis Trimethoxy regioisomer Binding mode differentiation

Recommended Research and Procurement Applications for 2,3,4-Trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034508-11-5)


Dual PI3K/mTOR Pathway Inhibition in Cancer Cell Line Panels

The compound's balanced PI3K isoform inhibition (Ki 9–13 nM across alpha, delta, gamma) combined with mTOR IC50 of 201 nM makes it suitable for in vitro studies requiring simultaneous suppression of PI3K-AKT-mTOR signaling [1]. Researchers employing cancer cell lines with activating PIK3CA mutations or PTEN loss can use this compound as a chemical probe to compare dual PI3K/mTOR blockade versus isoform-selective inhibition in proliferation, apoptosis, and phospho-AKT readout assays.

Chemical Tool for PI3K Isoform Selectivity Profiling in Biochemical Assays

With defined Ki values for PI3Kalpha (12 nM), PI3Kdelta (9 nM), and PI3Kgamma (12 nM) from a standardized AlphaScreen assay [1], this compound can serve as a reference inhibitor for calibrating PI3K biochemical screening platforms. Its multi-isoform activity enables its use as a positive control in pan-PI3K assay development and as a comparator compound when evaluating novel isoform-selective inhibitors.

Medicinal Chemistry Starting Point for Novel PI3K/mTOR Inhibitor Optimization

The 2,3,4-trimethoxybenzamide scaffold represents a distinct chemotype from the imidazoquinazoline, thienopyrimidine, and quinazoline cores prevalent in clinical-stage PI3K inhibitors [2]. Medicinal chemistry teams seeking unexploited intellectual property space can procure this compound as a validated hit (Ki < 15 nM against multiple PI3K isoforms, US8772480) for systematic SAR exploration around the piperidine linker, pyridyl substitution, and methoxy regioisomer.

Comparator Compound for mTOR Selectivity Studies

The compound's mTOR IC50 of 201 nM provides a defined reference point for assessing mTOR selectivity windows in parallel with potent mTOR-specific inhibitors (e.g., rapamycin, mTOR IC50 < 1 nM) [1]. This application is relevant for laboratories developing mTOR kinase activity assays or studying mTORC1/mTORC2 substrate phosphorylation in cellular contexts.

Quote Request

Request a Quote for 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.